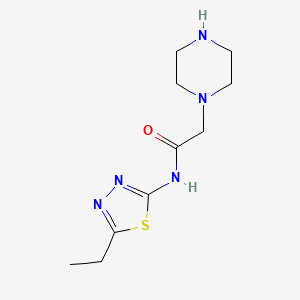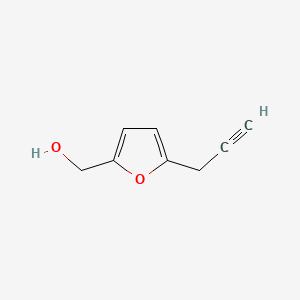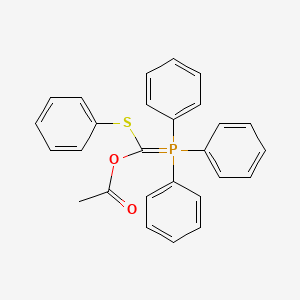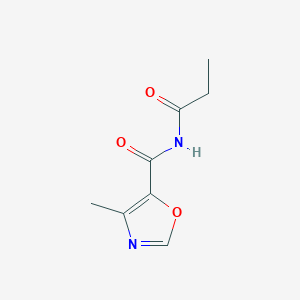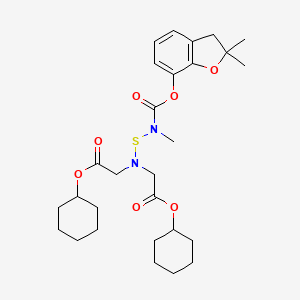![molecular formula C30H56O13 B15211481 (2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z)-octadec-9-enoic acid](/img/structure/B15211481.png)
(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z)-octadec-9-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleic acid compound with (2R,3R,4S,5S,6R)-2-(((2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol(1:x) is a complex organic molecule. This compound is notable for its intricate structure, which includes multiple hydroxyl groups and a tetrahydrofuran ring. It is derived from oleic acid, a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the esterification of oleic acid with a sugar derivative. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and are conducted under reflux to ensure complete reaction. The process may also involve purification steps like recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester linkage can be reduced to yield the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its potential role in cellular processes due to its structural similarity to biologically relevant molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emollient properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with cellular membranes and enzymes. The hydroxyl groups and ester linkage allow it to participate in hydrogen bonding and other interactions, influencing membrane fluidity and enzyme activity. The molecular targets include various enzymes involved in lipid metabolism and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Linoleic acid compound with similar sugar derivatives
- Palmitic acid compound with similar sugar derivatives
Uniqueness
This compound is unique due to its specific combination of oleic acid and the sugar derivative, which imparts distinct physical and chemical properties. Its structural complexity allows for a wide range of interactions and applications that are not observed with simpler fatty acid derivatives.
Eigenschaften
Molekularformel |
C30H56O13 |
|---|---|
Molekulargewicht |
624.8 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C12H22O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h9-10H,2-8,11-17H2,1H3,(H,19,20);4-11,13-20H,1-3H2/b10-9-;/t;4-,5-,6-,7-,8+,9-,10+,11-,12-/m.1/s1 |
InChI-Schlüssel |
YJQFDFOGDYLKMA-BXBVKRFWSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


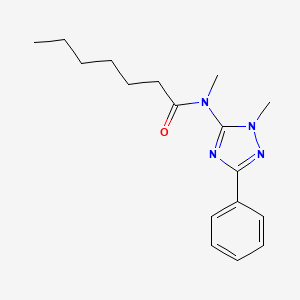
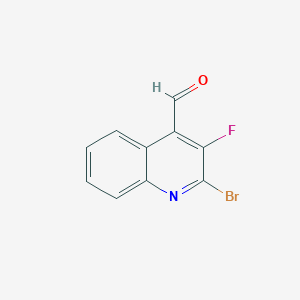
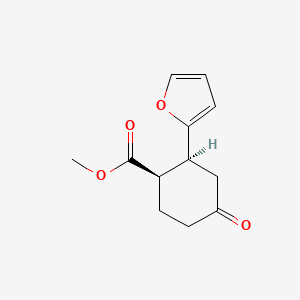
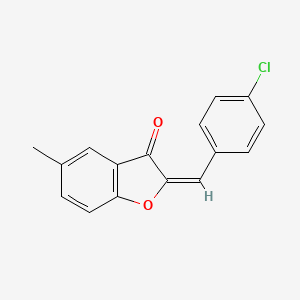
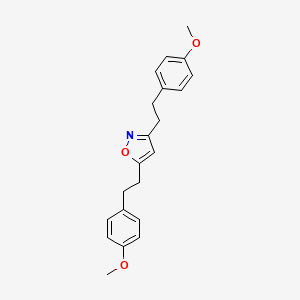
![1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15211454.png)

